molecular formula C17H19ClN2O3S2 B2788026 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide CAS No. 1049865-76-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide

Cat. No. B2788026
CAS RN: 1049865-76-0
M. Wt: 398.92
InChI Key: DHTNPNPPGHFWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. It has been extensively studied for its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is predominantly expressed in the brain and central nervous system. By blocking the effects of cannabinoids on this receptor, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide can modulate various physiological processes such as appetite, pain perception, and mood.
Biochemical and Physiological Effects:
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce food intake and body weight in obese animals, improve glucose metabolism in diabetic animals, and reduce drug-seeking behavior in addiction models. It can also modulate pain perception and improve mood in various animal models.

Advantages and Limitations for Lab Experiments

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for specific modulation of this target. It has also been extensively studied in preclinical models, providing a wealth of data for further research. However, its limitations include potential off-target effects and the need for further optimization for clinical use.

Future Directions

There are several future directions for research on 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide. These include further optimization of the compound for clinical use, investigation of its potential therapeutic applications in various diseases and disorders, and exploration of its effects on other physiological systems beyond the CB1 receptor. Additionally, the development of novel CB1 receptor antagonists with improved pharmacokinetic properties and reduced side effects is an area of active research.

Synthesis Methods

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired compound.

Scientific Research Applications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide has been studied for its potential therapeutic applications in various diseases and disorders such as obesity, diabetes, addiction, and pain management. It has been shown to effectively block the effects of cannabinoids on the CB1 receptor, which is implicated in these conditions.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-12-6-2-3-7-13(12)19-17(21)14-8-4-5-11-20(14)25(22,23)16-10-9-15(18)24-16/h2-3,6-7,9-10,14H,4-5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNPNPPGHFWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(o-tolyl)piperidine-2-carboxamide

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